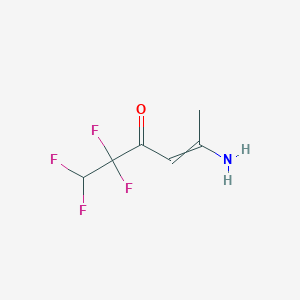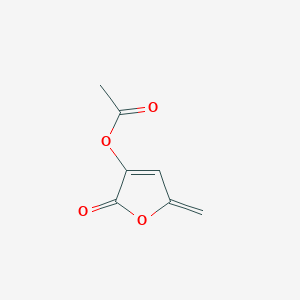![molecular formula C13H18N4O2 B14430671 6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione CAS No. 80944-69-0](/img/structure/B14430671.png)
6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an aminobutyl group and a dihydrophthalazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a phthalazine derivative with an aminobutyl group under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. It may also influence cellular signaling pathways, contributing to its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Agmatine: A compound with a similar aminobutyl group, known for its role in neurotransmitter modulation.
Spermidine: Another related compound, involved in cellular growth and proliferation.
Uniqueness
6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione stands out due to its unique dihydrophthalazine core, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes.
Eigenschaften
CAS-Nummer |
80944-69-0 |
|---|---|
Molekularformel |
C13H18N4O2 |
Molekulargewicht |
262.31 g/mol |
IUPAC-Name |
6-[4-aminobutyl(methyl)amino]-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C13H18N4O2/c1-17(7-3-2-6-14)9-4-5-10-11(8-9)13(19)16-15-12(10)18/h4-5,8H,2-3,6-7,14H2,1H3,(H,15,18)(H,16,19) |
InChI-Schlüssel |
NVOWEQPSRQXFQE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCCN)C1=CC2=C(C=C1)C(=O)NNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14430590.png)

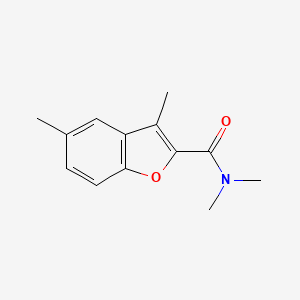

![N-[(1H-Indol-2-yl)methyl]-N'-methylthiourea](/img/structure/B14430620.png)

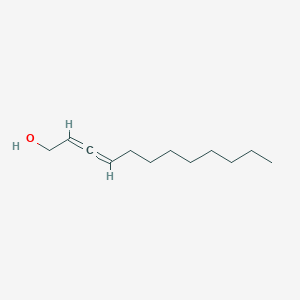
![{[(2-Ethylhexyl)oxy]methylidene}cyclohexane](/img/structure/B14430633.png)
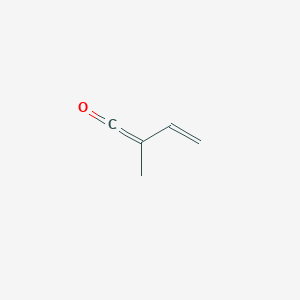
![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14430651.png)

